Summary of the Application: YKL-06-061 has been used in scientific research as a potent, selective, second-generation salt-inducible kinase (SIK) inhibitor . It has been applied in the field of dermatology, specifically for melanin production in human skin .
Methods of Application or Experimental Procedures: In the studies, YKL-06-061 was applied topically to human skin explants . The compound was found to dose-dependently upregulate mRNA levels of MITF and TRPM1 in vitro .
Results or Outcomes: The application of YKL-06-061 induced significant pigmentation after 8 days of topical treatment of human skin explants . This suggests that the compound could potentially be used as a UV-independent approach to increase melanin production in human skin, which could have implications for skin health and aesthetics .
1-Cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one is a synthetic compound characterized by its complex heterocyclic structure. This compound is notable for its potential as a selective inhibitor of salt-inducible kinases, which play significant roles in various cellular processes including metabolism and cell signaling. The molecular weight of this compound is approximately 527.673 g/mol, indicating a relatively large and complex structure that may contribute to its biological activity and specificity.
These reactions are essential for understanding the reactivity of the compound and its potential derivatives in medicinal chemistry.
1-Cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one has been identified as a potent inhibitor of salt-inducible kinases (SIKs), specifically targeting their role in cellular signaling pathways. In vitro studies have shown that this compound can effectively inhibit tumor cell proliferation, suggesting potential applications in oncology. Additionally, it has demonstrated significant effects on skin pigmentation when applied topically to human skin explants, indicating its possible use in dermatological applications .
The synthesis of this compound typically involves multi-step organic reactions, including:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
The primary applications of 1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one include:
Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Preliminary studies suggest that it interacts with specific protein targets involved in signaling pathways related to cell growth and survival. Further research is needed to elucidate these interactions fully and assess their implications for therapeutic efficacy.
Several compounds share structural similarities with 1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
1-[4-(7-methoxy-3-phenylimidazo[1,2-a]pyrimidin-2-yl)phenyl]cyclobutan-1-amine | Structure | Contains an imidazo group; potential for different biological activity. |
1-[4-[3-phenyl-7-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]phenyl]cyclobutan-1-amine | Structure | Pyrazole moiety may enhance selectivity towards certain kinases. |
1-[2-[2-[4-(1-amino-cyclobutyl)phenyl]-3-phenylimidazo[1,2-a]pyrimidin-7-yl]oxyethyl]pyrrolidin-2-one | Structure | Incorporates a pyrrolidine ring; may exhibit different pharmacological properties. |